molecular formula C4H10N4O4S B144746 1-Methyl-1H-pyrazole-4,5-diamine sulfate CAS No. 20055-01-0

1-Methyl-1H-pyrazole-4,5-diamine sulfate

Cat. No.: B144746
CAS No.: 20055-01-0
M. Wt: 210.21 g/mol
InChI Key: CIMLJTZGZLWBJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate typically involves the reaction of 1-methyl-1H-pyrazole-4,5-diamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt . The process involves dissolving 1-methyl-1H-pyrazole-4,5-diamine in an appropriate solvent, followed by the addition of sulfuric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4,5-diamine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-3,5-diamine sulfate
  • 1-Methyl-1H-pyrazole-4,5-diamine hydrochloride
  • 1-Methyl-1H-pyrazole-4,5-diamine nitrate

Comparison: 1-Methyl-1H-pyrazole-4,5-diamine sulfate is unique due to its specific sulfate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of the sulfate group can also affect its interaction with biological targets and its overall pharmacokinetic properties .

Biological Activity

1-Methyl-1H-pyrazole-4,5-diamine sulfate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

  • Molecular Formula : C4H10N4O4S
  • Molecular Weight : 210.21 g/mol
  • Appearance : White to off-white powder

This compound interacts with various biological targets, particularly through its binding affinity to specific receptors and enzymes. Notably, it has been shown to bind to the LmPTR1 pocket, which may influence biochemical pathways involved in cellular processes. The compound's mechanism may include:

  • Inhibition of Enzyme Activity : It acts as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Binding : The compound exhibits binding properties that could modulate receptor activity, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated its effectiveness against various microorganisms. In vitro assays revealed potent antipromastigote activity against Leishmania species, suggesting potential use in treating leishmaniasis.

Cytotoxicity and Genotoxicity

Research on cytotoxic effects has shown that the compound can induce cytotoxicity at higher concentrations. In a study involving human peripheral blood lymphocytes, a dose-dependent increase in chromosomal aberrations was observed without metabolic activation. However, it was not deemed mutagenic under certain assay conditions .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound is rapidly absorbed and metabolized when administered orally. The bioavailability following oral administration was found to be between 78% and 83%, with extensive distribution in various organs .

Case Study 1: Antipromastigote Activity

A study investigated the antipromastigote activity of this compound against Leishmania species. The compound exhibited significant inhibition of promastigote growth at concentrations as low as 10 µg/mL. This suggests its potential as a therapeutic agent in leishmaniasis treatment.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human lymphocytes, concentrations of 500 µg/mL resulted in a statistically significant increase in chromosomal aberrations. This highlights the importance of evaluating safety profiles when considering therapeutic applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameCAS NumberAntimicrobial ActivityCytotoxicityUnique Features
This compound 20055-01-0SignificantModerateUnique sulfate salt form
3-Aminopyrazolo[1,5-a]pyrimidine 232600-93-0ModerateLowKnown for antitumor activity
1-Methyl-4,5-diamino pyrazole sulfate 127107-23-7HighModerateExhibits different antimicrobial properties
Pyrazolo[1,5-a]pyrimidin-3-amine 232600-78-1LowLowPotential anti-inflammatory agent

Properties

IUPAC Name

2-methylpyrazole-3,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.H2O4S/c1-8-4(6)3(5)2-7-8;1-5(2,3)4/h2H,5-6H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMLJTZGZLWBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20055-01-0
Record name 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 5-amino-1-methyl-4-nitrosopyrazole (117 g) were added sulfuric acid (91 g) and 10% palladium on carbon (58 g). The mixture was hydrogenated under balloon pressure for 10 hours. The reaction mixture was filtered and the filtrate was concentrated in vacuo. To the concentrate was added isopropyl alcohol (2.3 L) and the mixture was stirred for 1 hour. The precipitated solid was collected by filtration and dried to give 4,5-diamino-1-methylpyrazole sulfate (158 g).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two
Quantity
58 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 5-amino-1-methyl-4-nitrosopyrazole (117 g) were added sulfuric acid (91 g) and 10% palladium on carbon (58 g) The mixture was hydrogenated under balloon pressure for 10 hours. The reaction mixture was filtered, and the filtrate was concentrated in vacuo. To the concentrate was added isopropyl alcohol (2.3 L), and the mixture was stirred for 1 hour. The precipitated solid was collected by filtration and dried to give 4,5-diamino-1-methylpyrazole sulfuric acid salt (158 g).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two
Quantity
58 g
Type
catalyst
Reaction Step Two

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